Spectroscopic Properties of Ethyl Isocyanide: A Technical Guide
Spectroscopic Properties of Ethyl Isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of ethyl isocyanide (CH₃CH₂NC), a molecule of interest in various fields, including astrochemistry and as a ligand in coordination chemistry. This document details its characteristics as determined by microwave, infrared, and nuclear magnetic resonance spectroscopy, presenting key quantitative data in structured tables for ease of reference. Detailed experimental protocols for the synthesis and spectroscopic analysis of ethyl isocyanide are also provided, along with graphical representations of key workflows.
Molecular Structure and Properties
Ethyl isocyanide is an organic compound with the chemical formula C₃H₅N. It possesses a linear isocyano group (-N≡C) attached to an ethyl group. The molecule is a near-prolate asymmetric top.
Synthesis of Ethyl Isocyanide
A common and effective method for the synthesis of ethyl isocyanide is the reaction of ethyl iodide with silver cyanide.
Experimental Protocol: Synthesis from Ethyl Iodide and Silver Cyanide
Materials:
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Ethyl iodide (C₂H₅I)
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Silver cyanide (AgCN)
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Potassium cyanide (KCN)
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Water
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Sodium chloride (NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Three-necked round-bottomed flask
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Reflux condenser
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Stirrer (e.g., Hershberg stirrer)
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Heating mantle
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Distillation apparatus
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Separatory funnel
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Ice bath
Procedure:
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Reaction Setup: In a well-ventilated fume hood, equip a 3-liter three-necked round-bottomed flask with a reflux condenser and a sealed stirrer.
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Initial Reaction: Add 3.40 moles of silver cyanide to 3.40 moles of ethyl iodide in the flask.
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Heating and Stirring: Immerse the lower third of the flask in a steam bath and stir the mixture vigorously for approximately 1.7 to 2.3 hours, or until it forms a viscous, homogeneous, brown liquid.
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Work-up Preparation: Remove the steam bath and raise the stirrer above the liquid level. Add 300 mL of water through the condenser.
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Cyanide Addition: Add a solution of 9.37 moles of potassium cyanide in 260 mL of water through the third neck of the flask. Stir the mixture for about 10 minutes. During this time, the lower brown liquid will disappear, and a brown layer of ethyl isocyanide will form on top of the aqueous solution.
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Distillation: Stop stirring and replace the reflux condenser with a distillation apparatus. Place a thermometer in the third neck, ensuring it extends into the aqueous layer. Collect the distillate in a receiver cooled in an ice bath. Heat the reaction mixture with an electric heating mantle.
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Collection: Continue the distillation until almost no oily layer of ethyl isocyanide is observed in the distillate. The temperature of the residual mixture will be around 115-120°C at this point.
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Purification:
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Dissolve 7 g of sodium chloride in the aqueous layer of the distillate.
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Transfer the cold mixture to a separatory funnel and discard the aqueous layer.
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Wash the crude ethyl isocyanide with two 50-mL portions of ice-cold saturated aqueous sodium chloride solution.
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Dry the ethyl isocyanide overnight with 10 g of anhydrous magnesium sulfate.
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Final Distillation: Decant the dried product and distill it through a fractionating column (5-10 plates). Collect the fraction boiling at 77-79°C. The expected yield is 47-55%.
Safety Precautions: Ethyl isocyanide has a vile odor and has been reported to be explosive when heated. All heating and distillation steps should be conducted behind a safety shield in a well-ventilated fume hood. Handle all cyanide compounds with extreme caution.
Synthesis Workflow
Microwave Spectroscopy
The microwave spectrum of ethyl isocyanide has been studied in the frequency range of 8 to 36 GHz. These studies provide precise information about the rotational constants, dipole moment, and the barrier to internal rotation of the methyl group.
Quantitative Data
| Parameter | Value | Reference |
| Ground State Rotational Constants | ||
| A | 14110 ± 3 MHz | [1] |
| B | 3067.91 ± 0.02 MHz | [1] |
| C | 2605.01 ± 0.02 MHz | [1] |
| Dipole Moment Components | ||
| μₐ | 3.79 D | [1] |
| μₑ | 1.31 D | [1] |
| Total Dipole Moment (μ) | 4.01 ± 0.03 D | [1] |
| Barrier to Internal Rotation | 3650 cal/mole | [1] |
| Nitrogen Quadrupole Coupling Constants | ||
| χₐₐ | -0.169(15) MHz | [2] |
| χₑₑ | 0.091(22) MHz | [2] |
| χₒₒ | 0.078(22) MHz | [2] |
Experimental Protocol: Microwave Spectroscopy
A conventional Stark-modulated microwave spectrometer is used to record the spectrum of ethyl isocyanide.
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Sample Preparation: The purified ethyl isocyanide sample is placed in an evacuated bulb and stored at dry-ice temperatures to prevent decomposition.
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Spectrometer Setup: The spectrometer typically employs a phase-stabilized klystron as the radiation source and operates with a 5 kHz Stark modulation.
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Measurement Conditions: The waveguide is cooled to near dry-ice temperatures. The vapor pressure of ethyl isocyanide at this temperature is low (around 4 µm Hg), and measurements are typically made at this pressure.
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Data Acquisition: The spectrum is recorded over the desired frequency range (e.g., 8-36 GHz).
Spectroscopic Analysis Workflow
Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. For ethyl isocyanide, the most characteristic feature is the strong absorption band due to the stretching vibration of the isocyanide (-N≡C) group.
Quantitative Data
The isocyanide group in alkyl isocyanides typically exhibits a strong IR absorption in the range of 2110-2165 cm⁻¹.
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| N≡C Stretch | 2110 - 2165 | [3] |
When bound to myoglobin, the IR spectrum of ethyl isocyanide shows two broad, overlapping peaks at 2065 cm⁻¹ and 2106 cm⁻¹.[4]
Experimental Protocol: Infrared Spectroscopy
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Sample Preparation:
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Liquid Phase: A thin film of liquid ethyl isocyanide can be placed between two salt plates (e.g., NaCl or KBr).
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Gas Phase: The spectrum can be recorded by introducing gaseous ethyl isocyanide into a gas cell with appropriate windows (e.g., KBr).
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Matrix Isolation: For high-resolution studies, ethyl isocyanide can be isolated in an inert gas matrix (e.g., argon) at cryogenic temperatures (e.g., 20 K).
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Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
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Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The number of scans and resolution are adjusted to obtain a good signal-to-noise ratio.
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Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the nuclei within the molecule. For ethyl isocyanide, ¹H, ¹³C, and ¹⁴N NMR are particularly informative.
Quantitative Data
¹³C NMR:
| Carbon Atom | Chemical Shift (ppm) | Solvent | Reference |
| -C H₃ | Not explicitly found | CCl₄ | [5] |
| -C H₂- | Not explicitly found | CCl₄ | [5] |
| -N≡C | Not explicitly found | CCl₄ | [5] |
¹⁴N NMR:
| Parameter | Value | Reference |
| Quadrupole Coupling Constant | 0.30 MHz | [6] |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A solution of ethyl isocyanide is prepared in a suitable deuterated solvent (e.g., CDCl₃, CCl₄). A standard reference compound, such as tetramethylsilane (TMS), is typically added.
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Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is used.
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Data Acquisition:
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¹H NMR: A standard one-pulse experiment is performed.
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¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.
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¹⁴N NMR: Due to the quadrupolar nature of the ¹⁴N nucleus, the signals are often broad. The line width can be used to determine the quadrupole coupling constant.
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Data Analysis: The chemical shifts, coupling constants (for ¹H NMR), and peak integrals are analyzed to elucidate the molecular structure.
Raman Spectroscopy
Note: A comprehensive table of Raman shifts and intensities for ethyl isocyanide could not be compiled from the available literature.
Conclusion
This technical guide has summarized the key spectroscopic properties of ethyl isocyanide, drawing from available literature on its microwave, infrared, and nuclear magnetic resonance characteristics. The provided data tables and experimental protocols offer a valuable resource for researchers working with this compound. The synthesis workflow and spectroscopic analysis diagrams provide a clear visual representation of the key processes involved in the study of ethyl isocyanide. Further research would be beneficial to fully characterize the Raman spectrum and to provide a comprehensive and confirmed set of ¹H and ¹³C NMR chemical shifts.
